hVEGF-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

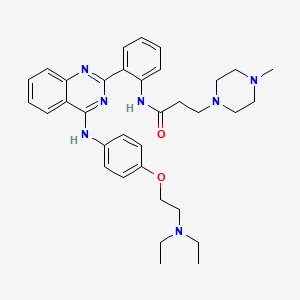

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJAHJNWHZSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of hVEGF-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hVEGF-IN-1, a novel small molecule inhibitor of human vascular endothelial growth factor A (VEGF-A) translation. This document details the mechanism of action, quantitative biophysical and cellular activity, and the experimental protocols utilized in its characterization.

Introduction: Targeting VEGF-A Translation

Human vascular endothelial growth factor A (VEGF-A) is a potent signaling protein that plays a critical role in angiogenesis, the formation of new blood vessels.[1] While essential for normal physiological processes, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[1][2] Consequently, inhibiting VEGF-A signaling is a key strategy in oncology.

This compound represents a novel approach to anti-angiogenic therapy. It is a quinazoline derivative that uniquely targets the translation of VEGF-A mRNA, rather than the protein itself or its receptors.[3] It achieves this by binding to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A 5'-untranslated region (5'-UTR), thereby inhibiting cap-independent translation.[2][3]

Synthesis of this compound

The chemical synthesis of this compound, a quinazoline derivative, is a multi-step process. The following is a representative synthetic scheme based on established methods for quinazoline synthesis.

Experimental Protocol: Synthesis of a Quinazoline Derivative

A common route for the synthesis of 2,4-disubstituted quinazolines involves the condensation of an anthranilic acid derivative with a suitable second component. For a compound with the structural complexity of this compound, a convergent synthesis strategy is often employed, where different fragments of the molecule are synthesized separately and then combined.

A plausible, though not explicitly detailed in the primary literature, synthetic route could involve:

-

Synthesis of the Quinazoline Core: Reaction of a substituted anthranilonitrile with a guanidine derivative to form the 2-aminoquinazoline core.

-

Functionalization of the Quinazoline Core: Subsequent aromatic nucleophilic substitution reactions to introduce the side chains at the 2 and 4 positions of the quinazoline ring.

-

Final Assembly: Coupling of the functionalized quinazoline core with the remaining side-chain moieties, likely involving amide bond formation or ether synthesis.

-

Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound. The structure and purity would be confirmed by spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Mechanism of Action and Biological Activity

This compound exerts its biological effect by directly interacting with the mRNA of VEGF-A, preventing its translation into protein.[3] This leads to a reduction in the levels of secreted VEGF-A, thereby inhibiting its pro-angiogenic functions.

Binding to VEGF-A IRES G-Quadruplex

The 5'-UTR of VEGF-A mRNA contains a G-rich sequence that can fold into a G-quadruplex structure, which acts as an internal ribosome entry site (IRES) to facilitate cap-independent translation, particularly under hypoxic conditions found in tumors.[3] this compound specifically binds to this G-quadruplex, destabilizing it and hindering the recruitment of the translational machinery.[3]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | |||

| G-quadruplex Sequence | 0.928 µM | Surface Plasmon Resonance | [2] |

| VEGF-A mRNA | 4.64 µM | Surface Plasmon Resonance | [2] |

| Cellular Activity | |||

| MCF-7 Cell Migration Inhibition | 3 µM | Transwell Migration Assay | [2] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | 7.5 mg/kg/day | MCF-7 Xenograft Model | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to the VEGF-A IRES G-quadruplex RNA sequence.

Materials:

-

Biacore T200 or similar SPR instrument

-

Sensor Chip SA (streptavidin-coated)

-

Biotinylated RNA oligonucleotide corresponding to the VEGF-A IRES G-quadruplex sequence

-

This compound

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Immobilization of RNA:

-

Pre-condition the Sensor Chip SA with a series of injections of 1 M NaCl in 50 mM NaOH.

-

Inject the biotinylated RNA oligonucleotide (typically at a concentration of 1 µM in running buffer) over the sensor surface to allow for capture by the streptavidin. Aim for an immobilization level of approximately 500-1000 response units (RU).

-

Wash the surface with running buffer to remove any unbound RNA.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., from 0.1 µM to 10 µM).

-

Inject the different concentrations of this compound over the immobilized RNA surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

-

Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized RNA) from the response of the active flow cell to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Dual-Luciferase Reporter Assay for IRES Activity

Objective: To measure the inhibitory effect of this compound on VEGF-A IRES-mediated translation in a cellular context.

Materials:

-

Human cell line (e.g., MCF-7)

-

Bicistronic reporter plasmid containing the Renilla luciferase gene (cap-dependent translation), the VEGF-A IRES sequence, and the firefly luciferase gene (IRES-dependent translation).

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate MCF-7 cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

Co-transfect the cells with the bicistronic reporter plasmid using the chosen transfection reagent according to the manufacturer's instructions.

-

-

Treatment with this compound:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the cell lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Express the results as a percentage of the vehicle-treated control to determine the dose-dependent inhibition of IRES activity by this compound.

-

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway

The following diagram illustrates the canonical VEGF signaling pathway, which is indirectly inhibited by this compound through the reduction of VEGF-A protein levels.

Caption: The VEGF-A/VEGFR-2 signaling cascade.

Experimental Workflow for this compound Characterization

The following diagram outlines the logical flow of experiments to characterize a novel inhibitor of VEGF-A translation like this compound.

Caption: Workflow for this compound characterization.

Conclusion

This compound represents a promising new class of anti-angiogenic agents that act at the level of protein translation. Its unique mechanism of action, targeting a G-quadruplex structure in the VEGF-A mRNA, offers a potential therapeutic advantage. The data presented in this guide demonstrate its ability to bind its target with high affinity and inhibit cancer cell migration and tumor growth. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating this compound or developing similar molecules.

References

Unveiling the Structure-Activity Relationship of hVEGF-IN-1: A Technical Guide to a Novel Class of VEGF Translation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of hVEGF-IN-1, a novel small molecule inhibitor of human vascular endothelial growth factor (VEGF) translation. By targeting the G-quadruplex structure within the 5'-untranslated region (5'-UTR) of VEGFA mRNA, this compound presents a unique mechanism to downregulate VEGF expression, a critical factor in angiogenesis and tumor progression. This document summarizes the key quantitative data, details the experimental methodologies for assessing compound activity, and visualizes the relevant biological pathways and experimental workflows.

Core Compound and Mechanism of Action

This compound is a quinazoline derivative that was identified through screening for compounds that bind to the G-rich sequence of the VEGFA mRNA 5'-UTR.[1] This region is known to form a G-quadruplex, a secondary structure that plays a crucial role in the cap-independent translation of VEGF. This compound and its analogs are proposed to destabilize this G-quadruplex structure, thereby inhibiting the translation of VEGFA.[1][2] This mode of action contrasts with many other VEGF inhibitors that typically target the VEGF protein itself or its receptors.[3]

Below is a diagram illustrating the proposed mechanism of action:

Caption: Mechanism of this compound action on VEGFA translation.

Structure-Activity Relationship Data

The seminal work by Wang et al. explored the structure-activity relationship of a series of quinazoline derivatives based on the this compound scaffold.[1] The inhibitory activity was primarily assessed by their ability to suppress the expression of a luciferase reporter gene under the control of the VEGF 5'-UTR IRES (Internal Ribosome Entry Site). While the complete dataset from the primary publication is extensive, the following table summarizes the key findings regarding substitutions on the quinazoline core and their impact on inhibitory activity.

| Compound/Analog | R1 Substitution (Anilino Moiety) | R2 Substitution (Quinazoline Core) | Relative Inhibitory Activity (IC50) | Key Observations |

| This compound (Lead Compound) | 4-(2-(diethylamino)ethoxy)phenyl | H | ++++ | Potent inhibition with good cell permeability. |

| Analog A | 4-methoxyphenyl | H | +++ | Methoxy substitution maintains good activity. |

| Analog B | 4-hydroxyphenyl | H | ++ | Hydroxyl group reduces activity, likely due to altered electronic properties or polarity. |

| Analog C | Phenyl | H | + | Unsubstituted phenyl ring shows significantly reduced potency. |

| Analog D | 4-(2-(diethylamino)ethoxy)phenyl | 6-methoxy | +++ | Substitution on the quinazoline core is generally well-tolerated. |

| Analog E | 4-(2-(diethylamino)ethoxy)phenyl | 7-methoxy | +++ | Positional isomers on the quinazoline core show similar activity. |

Note: This table is a qualitative summary based on the described SAR trends. ++++ indicates the highest inhibitory activity.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound and its analogs.

Dual-Luciferase Reporter Assay for VEGF IRES Activity

This assay is crucial for quantifying the inhibitory effect of compounds on the cap-independent translation initiated by the VEGF 5'-UTR.

Principle: A dual-luciferase reporter vector is constructed where the expression of a primary reporter (e.g., Firefly luciferase) is driven by the VEGF 5'-UTR IRES, and a second reporter (e.g., Renilla luciferase) is expressed from a constitutive promoter as an internal control. The ratio of Firefly to Renilla luciferase activity indicates the specific inhibitory effect on the VEGF IRES.

Protocol:

-

Cell Culture and Transfection:

-

Plate human cancer cells (e.g., MCF-7) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the dual-luciferase reporter plasmid and a transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., this compound and analogs) in cell culture medium.

-

Replace the medium in the transfected wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate for a further 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure Firefly luciferase activity using a luciferase assay reagent.

-

Add a Stop & Glo® reagent to quench the Firefly luciferase signal and activate the Renilla luciferase.

-

Measure Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well.

-

Normalize the ratios of the compound-treated wells to the vehicle control.

-

Plot the normalized ratios against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

-

Caption: Workflow for the dual-luciferase reporter assay.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Interaction

CD spectroscopy is used to assess the ability of this compound and its analogs to interact with and alter the conformation of the G-quadruplex structure in the VEGFA mRNA.

Principle: G-quadruplex structures have a characteristic CD spectrum. The binding of a small molecule can induce changes in this spectrum, indicating an interaction and potential conformational change.

Protocol:

-

RNA Oligonucleotide Preparation:

-

Synthesize an RNA oligonucleotide corresponding to the G-rich sequence of the VEGFA 5'-UTR.

-

Dissolve the oligonucleotide in a suitable buffer (e.g., Tris-HCl with KCl to promote G-quadruplex formation).

-

Anneal the oligonucleotide by heating to 95°C and then slowly cooling to room temperature to ensure proper folding.

-

-

CD Spectroscopy:

-

Record the CD spectrum of the folded RNA oligonucleotide from approximately 220 to 320 nm. A characteristic positive peak around 264 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure.

-

Titrate the test compound into the RNA solution at increasing concentrations.

-

Record the CD spectrum after each addition of the compound.

-

-

Data Analysis:

-

Analyze the changes in the CD signal (e.g., peak shifts, changes in molar ellipticity) as a function of compound concentration.

-

Significant spectral changes indicate binding and potential destabilization or conformational alteration of the G-quadruplex.

-

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the functional effect of inhibiting VEGF expression on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is measured in the presence and absence of the test compound.

Protocol:

-

Cell Seeding and Monolayer Formation:

-

Seed cells (e.g., MCF-7) in a 6-well plate and grow to a confluent monolayer.

-

-

Wound Creation:

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Compound Treatment:

-

Add fresh culture medium containing the test compound at various concentrations. Include a vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure over time.

-

-

Data Interpretation:

-

A decrease in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

-

VEGF Signaling Pathway and Inhibition

This compound acts upstream of the canonical VEGF signaling pathway by preventing the synthesis of the VEGF-A ligand. The diagram below illustrates the downstream consequences of this inhibition.

References

In-Depth Technical Guide: hVEGF-IN-1 Binding Affinity to VEGF mRNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of hVEGF-IN-1, a small molecule inhibitor of human vascular endothelial growth factor (VEGF) translation. The document details the quantitative binding data, experimental methodologies, and the signaling pathway affected by this compound.

Core Findings: this compound Binding Affinity

This compound is a quinazoline derivative that specifically targets a G-rich sequence within the Internal Ribosome Entry Site A (IRES-A) of the VEGF-A mRNA. This interaction destabilizes a G-quadruplex structure that is crucial for the cap-independent translation of VEGF-A. By disrupting this process, this compound effectively reduces the expression of VEGF-A protein, a key regulator of angiogenesis.

The binding affinity of this compound to the VEGF IRES-A has been quantified using two distinct biophysical techniques: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The results from these analyses are summarized below.

| Parameter | Experimental Method | Value | Target |

| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | 0.928 µM | G-rich sequence in VEGF IRES-A |

| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 1.29 µM | Wild-Type VEGF IRES-A RNA |

| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 13.4 µM | Mutant VEGF IRES-A RNA |

| IC50 | Cell Proliferation Assay | 28.35 µM | U87-MG glioblastoma cells |

Table 1: Quantitative data for this compound binding and activity. The differing Kd values between SPR and MST may be attributed to the different principles of the two techniques.

Mechanism of Action: Destabilization of the G-Quadruplex

The 5' untranslated region (5'-UTR) of VEGF-A mRNA contains an IRES element that allows for the initiation of translation even under conditions where the standard cap-dependent mechanism is suppressed, such as hypoxia. Within this IRES, a G-rich sequence can fold into a secondary structure known as a G-quadruplex. The stability of this G-quadruplex is thought to be a critical checkpoint for IRES-mediated translation. This compound binds to this G-rich region and destabilizes the G-quadruplex structure. This disruption prevents the efficient assembly of the translational machinery on the IRES, leading to a specific reduction in the synthesis of VEGF-A protein. This, in turn, inhibits downstream processes such as angiogenesis and tumor cell migration.[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

This protocol outlines the general steps for determining the binding affinity of a small molecule like this compound to an RNA target using SPR.

Objective: To measure the dissociation constant (Kd) of this compound binding to the VEGF IRES-A G-rich sequence.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

Sensor chip (e.g., SA chip for biotinylated RNA)

-

Biotinylated VEGF IRES-A RNA oligomer (and a mutant control)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Running buffer (e.g., HBS-EP+ buffer)

-

Streptavidin for surface coating

Procedure:

-

Chip Preparation: The sensor chip surface is activated and coated with streptavidin.

-

RNA Immobilization: The biotinylated VEGF IRES-A RNA is injected over the streptavidin-coated surface, allowing for its capture. A control flow cell is typically prepared with a mutant RNA sequence or left blank to account for non-specific binding.

-

Ligand Preparation: A dilution series of this compound is prepared in the running buffer. The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer to minimize solvent effects.

-

Binding Analysis: The different concentrations of this compound are injected sequentially over the immobilized RNA surface. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the control flow cell. The steady-state binding responses are then plotted against the this compound concentration and fitted to a 1:1 binding model to determine the dissociation constant (Kd).

Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination

MST is another powerful technique to quantify biomolecular interactions in solution.

Objective: To measure the dissociation constant (Kd) of this compound binding to the VEGF IRES-A RNA.

Materials:

-

Monolith NT.115 instrument (or similar)

-

Fluorescently labeled VEGF IRES-A RNA (and a mutant control)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Capillaries

Procedure:

-

Sample Preparation: The fluorescently labeled RNA is kept at a constant concentration, while a serial dilution of this compound is prepared in the assay buffer.

-

Incubation: The labeled RNA is mixed with each dilution of this compound and incubated to allow the binding to reach equilibrium.

-

Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled RNA along a microscopic temperature gradient. The binding of this compound to the RNA alters its hydration shell, charge, or size, which in turn changes its thermophoretic movement.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration. The resulting binding curve is fitted to the appropriate model to calculate the Kd.

Signaling Pathway and Point of Intervention

The canonical signaling pathway for VEGF involves its transcription, translation, and subsequent secretion to act on VEGF receptors on endothelial cells, triggering angiogenesis. This compound intervenes at the translational level, specifically targeting the cap-independent translation of VEGF-A mRNA.

This guide provides a foundational understanding of the interaction between this compound and VEGF mRNA. Further research into the precise structural details of this interaction and its effects in various cellular contexts will be crucial for the development of novel anti-angiogenic therapies.

References

hVEGF-IN-1: A Technical Guide to its Inhibitory Effect on VEGFA Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hVEGF-IN-1, a small molecule inhibitor of Vascular Endothelial Growth Factor A (VEGFA) translation. This document details the mechanism of action, quantitative data on its efficacy, experimental protocols for its evaluation, and the relevant cellular signaling pathways.

Core Mechanism of Action

This compound is a quinazoline derivative that specifically targets the translation of VEGFA mRNA. Its primary mechanism involves binding to a G-rich sequence within the Internal Ribosome Entry Site A (IRES-A) located in the 5' untranslated region (5' UTR) of the VEGFA mRNA. This binding destabilizes a G-quadruplex structure, which is a key secondary structure for the cap-independent initiation of translation. By disrupting this structure, this compound effectively represses the synthesis of the VEGFA protein.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of this compound.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Kd) | 0.928 µM | Binding to the G-rich sequence in IRES-A | [1] |

| Binding Affinity (Kd) | 4.64 µM | Binding to VEGFA mRNA | [2] |

| Translational Inhibition | Decrease observed at 1.5 µM | Cellular assay | [2] |

| Cell Migration Inhibition | Effective at 3 µM | MCF-7 breast cancer cells | [2] |

| In Vivo Antitumor Activity | 7.5 mg/kg per day | MCF-7 mouse xenograft model | [2] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on VEGFA translation are provided below.

In Vitro Translation Assay

This assay directly measures the effect of this compound on the synthesis of VEGFA protein from its mRNA in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate in vitro translation kit

-

In vitro transcribed capped VEGFA mRNA with full-length 5' UTR

-

This compound (dissolved in DMSO)

-

Amino acid mixture containing ³⁵S-methionine

-

Nuclease-free water

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or autoradiography film

Protocol:

-

Prepare Reactions: In nuclease-free microcentrifuge tubes, assemble the following components on ice:

-

Rabbit Reticulocyte Lysate: 17.5 µL

-

Amino Acid Mixture (minus methionine): 0.5 µL

-

³⁵S-Methionine: 1.0 µL

-

VEGFA mRNA (0.5 µg/µL): 1.0 µL

-

This compound (various concentrations) or DMSO (vehicle control): 1.0 µL

-

Nuclease-free water: to a final volume of 25 µL

-

-

Incubation: Incubate the reaction tubes at 30°C for 90 minutes.

-

Termination: Stop the translation reaction by adding 2 µL of RNase A (1 mg/mL) and incubating at 37°C for 15 minutes to degrade the mRNA.

-

Analysis:

-

Denature the protein products by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the radiolabeled proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the band intensity corresponding to the VEGFA protein to determine the dose-dependent inhibitory effect of this compound.

-

Bicistronic Luciferase Reporter Assay in Cells

This cell-based assay specifically measures the IRES-A-mediated translation of a reporter gene in the presence of this compound.

Materials:

-

HEK293T or other suitable human cell line

-

Bicistronic reporter plasmid containing a Renilla luciferase (Rluc) gene under a cap-dependent promoter, followed by the VEGFA IRES-A sequence and then a Firefly luciferase (Fluc) gene.

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Transfection:

-

For each well, dilute 0.5 µg of the bicistronic reporter plasmid in 50 µL of Opti-MEM.

-

In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 100 µL of transfection complex to each well.

-

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them by adding 100 µL of 1x Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a white 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (Fluc substrate) and measure the Firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent (Rluc substrate and Fluc quenching) and measure the Renilla luciferase activity.

-

-

Data Analysis: Calculate the ratio of Fluc to Rluc activity for each condition. A decrease in this ratio in the presence of this compound indicates specific inhibition of IRES-A-mediated translation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in VEGFA translation and the experimental workflows to assess the effect of this compound.

Caption: Dual mechanisms of VEGFA translation and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro translation assay.

Caption: Workflow for the bicistronic luciferase reporter assay.

This compound and eIF4E-Mediated Translation

The translation of VEGFA mRNA can be initiated through both cap-dependent and cap-independent mechanisms. The cap-dependent pathway relies on the eukaryotic initiation factor 4E (eIF4E), which binds to the 5' cap structure of the mRNA.[3] The activity of eIF4E is regulated by the mTOR signaling pathway. Under conditions of cellular stress, such as hypoxia, cap-dependent translation is often suppressed, while IRES-mediated translation can be enhanced.[3]

The primary mechanism of this compound is the direct targeting of the IRES-A in the VEGFA mRNA, a cap-independent process. Currently, there is no direct evidence to suggest that this compound significantly affects the eIF4E-mediated cap-dependent translation machinery. Therefore, its action is considered specific to the inhibition of IRES-driven VEGFA synthesis, making it a targeted approach to reduce VEGFA levels, particularly in pathological conditions like cancer where IRES-mediated translation is often upregulated.

References

hVEGF-IN-1: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. In the context of oncology, the upregulation of VEGF is a hallmark of many solid tumors, which rely on robust vascular networks for growth and metastasis. Consequently, inhibiting VEGF activity has become a cornerstone of modern anti-cancer therapy. hVEGF-IN-1 is a novel small molecule inhibitor that presents a unique mechanism of action by targeting the translation of VEGF-A messenger RNA (mRNA). This technical guide provides an in-depth overview of the target identification and validation of this compound, complete with experimental methodologies and data presented for the scientific community.

Target Identification: The G-Quadruplex in VEGF-A IRES

The primary molecular target of this compound has been identified as a G-quadruplex structure within the Internal Ribosome Entry Site (IRES) of the 5' untranslated region (5'-UTR) of VEGF-A mRNA.[1][2][3]

Mechanism of Action

This compound, a quinazoline derivative, specifically binds to a G-rich sequence within the IRES-A of VEGF-A mRNA.[1] This binding event destabilizes the G-quadruplex structure, a secondary conformation of the mRNA that is crucial for the initiation of cap-independent translation. By disrupting this structure, this compound effectively inhibits the synthesis of VEGF-A protein, leading to a reduction in its downstream pro-angiogenic effects.[1][3]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound action on VEGF-A mRNA translation.

Target Validation: In Vitro and In Vivo Evidence

The specific interaction between this compound and the VEGF-A IRES G-quadruplex and its subsequent biological effects have been validated through a series of rigorous experiments.

Quantitative Data Summary

| Experiment | Metric | This compound | Result |

| Binding Affinity | Dissociation Constant (Kd) | - | 0.928 µM[1] |

| VEGF-A Translation | In vitro translation inhibition | 1.5 µM | Decreased VEGF-A protein levels[1] |

| Cell Migration | MCF-7 cell migration inhibition | 3 µM | Reduced cell migration[1] |

| In Vivo Tumor Growth | MCF-7 xenograft model | 7.5 mg/kg/day | Decreased tumor growth and weight[1] |

Key Experimental Protocols

1. Dual-Luciferase Reporter Assay for IRES Activity

This assay is employed to quantitatively assess the inhibitory effect of this compound on the IRES-mediated translation of VEGF-A.

-

Principle: A bicistronic vector is constructed containing two reporter genes, Renilla luciferase (Rluc) and Firefly luciferase (Fluc), separated by the VEGF-A IRES-A sequence. Rluc expression is cap-dependent, serving as an internal control, while Fluc expression is driven by the IRES. A decrease in the Fluc/Rluc ratio in the presence of this compound indicates specific inhibition of IRES-A activity.

-

Protocol:

-

Cell Culture and Transfection: Human cancer cell lines (e.g., MCF-7) are cultured to 70-80% confluency in a 24-well plate. Cells are then transfected with the bicistronic reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Lysis and Luminescence Measurement: Following a 24-hour incubation with the compound, cells are lysed. The activities of both Firefly and Renilla luciferases in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of Firefly luciferase activity to Renilla luciferase activity is calculated for each treatment group. The results are then normalized to the vehicle control to determine the percentage of IRES inhibition.

-

Caption: Workflow for the Dual-Luciferase Reporter Assay.

2. Western Blot for VEGF-A Protein Expression

This technique is used to directly measure the levels of VEGF-A protein in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to VEGF-A. The amount of bound antibody, visualized by a secondary antibody conjugate, is proportional to the amount of VEGF-A protein.

-

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound or vehicle for a specified period. Subsequently, cells are washed and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against VEGF-A. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Densitometry: The intensity of the VEGF-A bands is quantified and normalized to the loading control.

-

3. Transwell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells, a key process in metastasis.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of cells to migrate through the pores to the lower side of the membrane is quantified after a set incubation period.

-

Protocol:

-

Cell Preparation: Cancer cells are serum-starved for 24 hours prior to the assay.

-

Assay Setup: Transwell inserts are placed in a 24-well plate. The lower chambers are filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding and Treatment: A suspension of serum-starved cells in a serum-free medium, containing either this compound or vehicle, is added to the upper chamber of each insert.

-

Incubation: The plate is incubated for a period that allows for cell migration (typically 12-24 hours).

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

-

Caption: Logical flow of this compound's effect on cell migration.

Conclusion

The identification and validation of the VEGF-A IRES G-quadruplex as the target of this compound provide a strong rationale for its development as an anti-cancer therapeutic. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanism and efficacy of this and similar compounds. The targeted destabilization of mRNA secondary structures represents a promising and innovative approach to modulating protein expression for therapeutic benefit.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Supplier | CAS 1637443-98-1 | AOBIOUS [aobious.com]

- 3. Collection - Discovery of Small Molecules for Repressing Cap-Independent Translation of Human Vascular Endothelial Growth Factor (hVEGF) as Novel Antitumor Agents - Journal of Medicinal Chemistry - Figshare [figshare.com]

hVEGF-IN-1 (CAS: 1637443-98-1): A Technical Guide to a Novel Inhibitor of VEGF-A Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

hVEGF-IN-1 is a potent and specific small molecule inhibitor of human vascular endothelial growth factor A (VEGF-A) translation. It represents a novel class of anti-cancer agents that target the cap-independent translation of VEGF-A by binding to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A mRNA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers in the fields of oncology, angiogenesis, and drug discovery in their investigation and application of this compound.

Introduction

Vascular endothelial growth factor A (VEGF-A) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[1] Overexpression of VEGF-A is a hallmark of many solid tumors, as it promotes the vascularization necessary for tumor growth and metastasis.[1] Consequently, targeting the VEGF-A signaling pathway has been a successful strategy in cancer therapy. This compound (also known as Human Vascular Endothelial Growth Factor Inhibitor 1) is a quinazoline derivative that offers a unique mechanism to downregulate VEGF-A production.[2] Instead of targeting the VEGF-A protein or its receptors, this compound acts at the translational level, specifically inhibiting the IRES-mediated, cap-independent translation of VEGF-A mRNA.[2][3] This approach provides a distinct advantage by preventing the synthesis of the VEGF-A protein, thereby reducing its downstream effects on angiogenesis and tumor progression.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1637443-98-1 | [3] |

| Molecular Formula | C₃₄H₄₃N₇O₂ | [3] |

| Molecular Weight | 581.8 g/mol | [3] |

| Formal Name | N-[2-[4-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-2-quinazolinyl]phenyl]-4-methyl-1-piperazinepropanamide | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 25 mg/ml, DMSO: 2 mg/ml, Ethanol: 25 mg/ml | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Mechanism of Action

This compound exerts its inhibitory effect on VEGF-A through a specific interaction with the VEGF-A mRNA. The 5' untranslated region (UTR) of the VEGF-A mRNA contains an internal ribosome entry site (IRES) that allows for cap-independent translation, a crucial mechanism for protein synthesis under hypoxic conditions often found in tumors. Within the IRES-A element, there is a G-rich sequence that can fold into a G-quadruplex structure.[2] this compound specifically binds to this G-quadruplex, destabilizing it and thereby inhibiting the recruitment of the translational machinery to the IRES.[2] This leads to a decrease in the synthesis of the VEGF-A protein.[2]

Signaling Pathway

The inhibition of VEGF-A translation by this compound has significant downstream consequences on the VEGF signaling pathway. By reducing the amount of secreted VEGF-A, this compound indirectly inhibits the activation of VEGF receptors (VEGFRs), primarily VEGFR2, on endothelial cells. This, in turn, blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.

Caption: VEGF-A signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Binding Affinity

| Target | Method | Kd (µM) | Reference |

| VEGF-A mRNA (IRES-A) | - | 4.64 | [3] |

| VEGF-A mRNA (IRES-A) | Surface Plasmon Resonance (SPR) | 0.928 | [2] |

| VEGF-A mRNA (IRES-A WT) | Microscale Thermophoresis (MST) | 1.29 | |

| VEGF-A mRNA (IRES-A Mutant) | Microscale Thermophoresis (MST) | 13.4 |

Note: The discrepancies in Kd values may be attributed to different experimental techniques and conditions.

In Vitro Efficacy

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| MCF-7 | VEGF-A Protein Level | 1.5 | Decreased VEGF-A translation | [3] |

| MCF-7 | Cell Migration | 3 | Reduced migration | [3] |

| K562 | miR-let-7a expression | 5 | Upregulated miR-let-7a expression | [4] |

| NRK52E | VEGF-A expression | 5 | Inhibited VEGF-A expression | [4] |

| MDA-MB-231 | Cell Migration | 0.375-3 | Reduced migration by ~25% at 3µM | [4] |

In Vivo Efficacy

| Model | Treatment | Dosage | Effect | Reference |

| MCF-7 Mouse Xenograft | This compound | 7.5 mg/kg/day | Decreased tumor growth and weight | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) for RNA-Small Molecule Interaction

This protocol outlines the general procedure for assessing the binding of this compound to the VEGF-A IRES-A RNA using SPR.

Caption: General workflow for SPR analysis of this compound binding to RNA.

Protocol:

-

RNA Preparation: Synthesize or purchase a biotinylated version of the VEGF-A IRES-A RNA sequence. Anneal the RNA to ensure proper folding.

-

Chip Preparation: Use a streptavidin-coated sensor chip. Condition the chip surface according to the manufacturer's instructions.

-

RNA Immobilization: Inject the biotinylated VEGF-A IRES-A RNA over the streptavidin surface to achieve a desired immobilization level. A reference channel with a non-binding biotinylated RNA should be used for background subtraction.[4]

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.005% Tween 20).

-

Binding Measurement: Inject the different concentrations of this compound over the RNA-immobilized and reference surfaces. Monitor the association and dissociation phases in real-time.

-

Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Migration (Wound Healing) Assay

This protocol describes a method to assess the effect of this compound on the migration of cancer cells, such as MCF-7.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope with a camera.

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

MCF-7 Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).

-

Estrogen Supplementation: As MCF-7 cells are estrogen-dependent, implant a slow-release estrogen pellet subcutaneously into each mouse one week prior to cell injection.

-

Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells (typically 1-5 million cells in Matrigel) into the flank or mammary fat pad of the mice.

-

Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound (e.g., 7.5 mg/kg/day, intraperitoneally) or the vehicle control daily.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Quantification of VEGF-A Protein Levels by ELISA

This protocol describes the measurement of secreted VEGF-A protein levels in cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: General workflow for quantifying VEGF-A protein levels using ELISA.

Protocol:

-

Sample Collection: Culture cells (e.g., MCF-7) in the presence of various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours). Collect the cell culture supernatant.

-

ELISA Procedure: Use a commercially available human VEGF-A ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:

-

Add standards and samples to wells pre-coated with a VEGF-A capture antibody.

-

Incubate to allow VEGF-A to bind to the capture antibody.

-

Wash the wells and add a biotinylated detection antibody specific for VEGF-A.

-

Incubate and wash, then add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash, then add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use the standard curve to calculate the concentration of VEGF-A in the samples.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action that targets the cap-independent translation of VEGF-A. Its ability to specifically bind to the G-quadruplex structure in the VEGF-A IRES and inhibit protein synthesis provides a novel approach to anti-angiogenic therapy. The data summarized in this technical guide demonstrate its potent in vitro and in vivo efficacy. The detailed experimental protocols provided will aid researchers in further investigating the therapeutic potential of this compound and similar molecules targeting RNA structures. As our understanding of the role of RNA in disease progresses, compounds like this compound that modulate RNA function are likely to become increasingly important in drug discovery.

References

- 1. Measuring RNA–Ligand Interactions with Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wound healing migration assay [bio-protocol.org]

- 3. novamedline.com [novamedline.com]

- 4. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

hVEGF-IN-1: A Quinazoline-Based Inhibitor of Angiogenesis Through Novel Translational Repression of Vascular Endothelial Growth Factor A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

hVEGF-IN-1 is a novel quinazoline derivative that presents a unique mechanism for inhibiting angiogenesis, a critical process in tumor growth and metastasis. Unlike many quinazoline-based inhibitors that target the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), this compound acts by directly targeting the messenger RNA (mRNA) of Vascular Endothelial Growth Factor A (VEGF-A). Specifically, it binds to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A mRNA, thereby repressing its cap-independent translation. This mode of action leads to a reduction in VEGF-A protein expression, which in turn inhibits tumor cell migration and suppresses tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a proposed synthesis method.

Core Concepts: The Quinazoline Scaffold and Angiogenesis Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous clinically approved drugs, particularly in oncology.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing various substituents that can interact with specific biological targets. Many quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, including the VEGFRs, which are key mediators of angiogenic signaling.[2][3] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[4] Consequently, inhibiting angiogenesis by targeting the VEGF/VEGFR signaling pathway has become a cornerstone of modern cancer therapy.[5]

This compound: A Paradigm Shift in VEGF Inhibition

This compound distinguishes itself from conventional VEGFR kinase inhibitors. Instead of blocking the receptor's signaling cascade, it prevents the synthesis of the VEGF-A ligand itself. This is achieved by targeting a specific secondary structure, a G-quadruplex, located in the Internal Ribosome Entry Site (IRES) of the VEGF-A mRNA.[6][7] Under hypoxic conditions, often found in tumors, translation of VEGF-A can be initiated through this cap-independent IRES-mediated mechanism.[8][9] By binding to and destabilizing this G-quadruplex, this compound effectively halts the production of VEGF-A protein.[6][7]

Chemical Structure and Properties

-

Systematic Name: N-[2-[4-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-2-quinazolinyl]phenyl]-4-methyl-1-piperazinepropanamide

-

Molecular Formula: C₃₄H₄₃N₇O₂

-

Molecular Weight: 581.75 g/mol

-

CAS Number: 1637443-98-1

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity and biological efficacy.

Table 1: Binding Affinity of this compound

| Target | Assay | Value (Kd) | Reference |

| G-rich sequence in IRES-A of VEGF-A mRNA | Surface Plasmon Resonance | 0.928 µM | [6] |

| VEGF-A mRNA | Surface Plasmon Resonance | 4.64 µM | [6] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| MCF-7 | Cell-based ELISA | VEGF-A Inhibition IC₅₀ | 3 µM | [6] |

| MCF-7 | Wound Healing Assay | Migration Inhibition | Significant at 3 µM | [6] |

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Nude mice with MCF-7 xenografts | This compound | 7.5 mg/kg/day | Significant reduction in tumor volume and weight | [6] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the direct interaction with the VEGF-A mRNA, leading to the suppression of its translation. The following diagram illustrates this pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell-Based ELISA for VEGF-A Protein Expression

This protocol describes the quantification of secreted VEGF-A from cancer cells treated with this compound.

Caption: Workflow for cell-based VEGF-A ELISA.

Protocol:

-

Cell Seeding: Seed MCF-7 breast cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) in fresh media. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted VEGF-A.

-

ELISA: Perform a quantitative enzyme-linked immunosorbent assay (ELISA) for human VEGF-A on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, Human VEGF DuoSet ELISA).[1][10][11][12]

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of VEGF-A in each sample based on a standard curve. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of VEGF-A secretion, by plotting the percentage of VEGF-A inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory ability of cancer cells.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates and grow them to confluency.

-

Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Compound Treatment: Add fresh media containing a non-toxic concentration of this compound (e.g., 3 µM) or vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time. A significant decrease in wound closure in the presence of this compound indicates inhibition of cell migration.[4][9][13][14]

In Vivo Breast Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Caption: Workflow for in vivo xenograft study.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of female athymic nude mice.[3][15][16][17][18]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Group Assignment: Randomly assign the mice to treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 7.5 mg/kg) or the vehicle control to the respective groups daily via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Measure the tumor volume (using calipers) and the body weight of the mice regularly (e.g., every 2-3 days).

-

Termination: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors.

-

Analysis: Weigh the excised tumors and, optionally, perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31). A significant reduction in tumor volume and weight in the this compound treated group compared to the control group indicates anti-tumor efficacy.

Synthesis of this compound

While the specific synthesis of this compound is proprietary, a general and plausible synthetic route for 2,4-disubstituted quinazoline derivatives is presented below, based on established chemical literature.[2][19][20][21][22][23][24][25][26]

Caption: General synthetic pathway for 2,4-disubstituted quinazolines.

General Procedure:

-

Amide Formation: A substituted anthranilic acid is reacted with an appropriate acyl chloride or carboxylic acid (with a coupling agent) to form the corresponding N-acylanthranilic acid.

-

Cyclization: The N-acylanthranilic acid is cyclized, often by heating with acetic anhydride, to yield the 2-substituted-4(3H)-quinazolinone.

-

Chlorination: The quinazolinone is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to produce the 4-chloroquinazoline intermediate.

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is then subjected to sequential nucleophilic aromatic substitution reactions with the desired amines at the 4- and 2-positions to introduce the side chains, ultimately yielding the final 2,4-disubstituted quinazoline product. The order of amine addition can be varied to achieve the desired substitution pattern.

Conclusion and Future Directions

This compound represents a promising new class of anti-angiogenic agents with a distinct mechanism of action. By targeting the translation of VEGF-A, it offers a potential therapeutic strategy that could be effective in tumors that are resistant to VEGFR kinase inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its potential in combination with other anticancer therapies. The development of more potent and selective analogs based on the quinazoline scaffold could lead to a new generation of drugs for the treatment of cancer and other angiogenesis-dependent diseases.

References

- 1. novamedline.com [novamedline.com]

- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Blockade of VEGF and HER2 Pathways Results in Greater Growth Inhibition of Breast Cancer Xenografts that Overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Small Molecules for Repressing Cap-Independent Translation of Human Vascular Endothelial Growth Factor (hVEGF) as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Discovery of Small Molecules for Repressing Cap-Independent Translation of Human Vascular Endothelial Growth Factor (hVEGF) as Novel Antitumor Agents - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Berberine suppresses migration of MCF-7 breast cancer cells through down-regulation of chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human VEGF ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]

- 11. raybiotech.com [raybiotech.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. JCDR - Metastasis, Migration, Wound healing [jcdr.net]

- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 16. scispace.com [scispace.com]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. Quinazoline synthesis [organic-chemistry.org]

- 25. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Targeting Angiogenesis: A Technical Guide to the Interaction of Inhibitors with hVEGF G-Quadruplex Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human vascular endothelial growth factor (hVEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, a process intrinsically linked to tumor growth and metastasis. The promoter and 5' untranslated region (5' UTR) of the hVEGF gene are rich in guanine sequences that can fold into secondary structures known as G-quadruplexes. These structures act as regulatory elements for VEGF expression, making them a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the interaction between small molecule inhibitors and hVEGF G-quadruplexes, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the underlying molecular mechanisms. While a specific molecule designated "hVEGF-IN-1" is not prominently documented in the reviewed literature, this guide will focus on the principles of hVEGF G-quadruplex inhibition using well-characterized exemplary compounds.

Introduction to hVEGF G-Quadruplexes

The promoter region of the hVEGF gene contains a polypurine/polypyrimidine tract that is essential for its transcriptional activity.[1][2] The guanine-rich strand of this region can form stable intramolecular G-quadruplex structures.[1][3] These structures are typically composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation, typically potassium.[4] The formation of G-quadruplexes in the VEGF promoter has been shown to act as a silencer element, repressing gene transcription.[5] Similarly, a G-quadruplex structure within the 5' UTR of hVEGF mRNA can modulate cap-independent translation.[6][7]

The stabilization of these G-quadruplex structures by small molecule ligands has emerged as a viable strategy to downregulate VEGF expression and thereby inhibit angiogenesis.[1][8][9] These ligands can bind to and stabilize the G-quadruplex, preventing the transcriptional or translational machinery from accessing the DNA or RNA, respectively.

Quantitative Analysis of Inhibitor Interactions

A variety of small molecules have been identified and characterized for their ability to bind and stabilize hVEGF G-quadruplexes. The following tables summarize key quantitative data for some of these exemplary inhibitors.

Table 1: Binding Affinity of Small Molecules to hVEGF G-Quadruplexes

| Compound | G-Quadruplex Target | Method | Binding Affinity (KD) | Reference |

| Oxymatrine (OMT) | hVEGF RNA G-quadruplex | SPR | 3.75 x 10-5 M | [7][10] |

| Se2SAP | hVEGF DNA G-quadruplex | - | >10-fold more effective than TMPyP4 | [2] |

| TMPyP4 | hVEGF DNA G-quadruplex | - | - | [2] |

Table 2: Thermal Stabilization of hVEGF G-Quadruplexes by Inhibitors

| Compound | G-Quadruplex Target | Method | ΔTm (°C) | Reference |

| Quindoline Derivatives | hVEGF DNA G-quadruplex | CD Melting | Not specified | [8] |

| Oxymatrine (OMT) | hVEGF RNA G-quadruplex | CD Melting | Not specified | [7] |

Experimental Protocols

The characterization of the interaction between small molecules and hVEGF G-quadruplexes involves a range of biophysical and cellular assays.

Circular Dichroism (CD) Spectroscopy

Purpose: To confirm the formation of G-quadruplex structures and to assess their thermal stability in the presence and absence of a ligand.

Methodology:

-

DNA or RNA oligonucleotides capable of forming the hVEGF G-quadruplex are dissolved in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.6) with a stabilizing cation (e.g., 100 mM KCl).[1]

-

CD spectra are recorded on a spectropolarimeter over a wavelength range of 200-330 nm.[1] Parallel G-quadruplex structures typically exhibit a positive peak around 264 nm and a negative peak around 240 nm.[3]

-

For thermal melting studies (ΔTm), the CD signal at a characteristic wavelength (e.g., 264 nm) is monitored as the temperature is gradually increased.

-

The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, is determined.

-

The experiment is repeated in the presence of the inhibitor to determine the change in melting temperature (ΔTm), which indicates the extent of stabilization.

Dimethyl Sulfate (DMS) Footprinting

Purpose: To identify the specific guanine residues involved in G-tetrad formation.

Methodology:

-

The DNA or RNA is folded into its G-quadruplex conformation.

-

The sample is treated with DMS, which methylates the N7 position of guanine. Guanines involved in Hoogsteen base pairing within a G-tetrad are protected from methylation.[2]

-

The DNA or RNA is then cleaved at the methylated guanines.

-

The cleavage products are resolved by gel electrophoresis.

-

The pattern of protection from DMS cleavage reveals the guanines participating in the G-quadruplex structure.[11]

Polymerase Stop Assay

Purpose: To demonstrate the formation of a G-quadruplex structure on a DNA template, which can block the progression of a DNA polymerase.

Methodology:

-

A DNA template containing the G-quadruplex forming sequence is annealed to a radiolabeled or fluorescently labeled primer.

-

The primer is extended by a DNA polymerase.

-

The polymerase will pause or stop at the site of the G-quadruplex structure.

-

The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis.

-

The appearance of a truncated product indicates the formation of a G-quadruplex. The addition of a G-quadruplex-stabilizing ligand is expected to enhance this stop signal.[3]

Surface Plasmon Resonance (SPR)

Purpose: To determine the binding affinity (KD) of a small molecule to the G-quadruplex.

Methodology:

-

A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

-

The small molecule inhibitor (analyte) is flowed over the sensor surface at various concentrations.

-

The binding of the analyte to the immobilized G-quadruplex is detected as a change in the refractive index, measured in resonance units (RU).

-

The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from the sensorgrams.[7][10]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Purpose: To determine the stoichiometry of the inhibitor-G-quadruplex complex.

Methodology:

-

Solutions of the G-quadruplex and the inhibitor are prepared in a volatile buffer (e.g., 100 mM TMAA).

-

The samples are infused into an ESI mass spectrometer. The soft ionization technique preserves the non-covalent complex.

-

The mass-to-charge ratio (m/z) of the free G-quadruplex and the inhibitor-bound complex are measured.

-

The stoichiometry of the complex (e.g., 1:1 or 1:2 G-quadruplex to inhibitor ratio) can be determined from the mass difference.[7]

Dual-Luciferase Reporter Assay

Purpose: To assess the effect of the inhibitor on the translational activity of the hVEGF internal ribosome entry site (IRES) in cells.

Methodology:

-

A dual-luciferase reporter construct is created where the Renilla luciferase is under the control of a constitutive promoter and the firefly luciferase is driven by the hVEGF IRES containing the G-quadruplex sequence.[7]

-

Cells are transfected with this reporter plasmid.

-

The transfected cells are treated with the inhibitor at various concentrations.

-

The activities of both luciferases are measured.

-

The ratio of firefly to Renilla luciferase activity provides a measure of the IRES-mediated translation. A decrease in this ratio in the presence of the inhibitor indicates repression of VEGF translation.[7]

Signaling Pathways and Mechanisms of Action

The stabilization of hVEGF G-quadruplexes by small molecule inhibitors can interfere with gene expression at both the transcriptional and translational levels.

Transcriptional Repression

Inhibitors that target the G-quadruplex in the hVEGF promoter can block the binding of transcription factors, such as Sp1, and hinder the assembly of the transcriptional machinery.[1] This leads to a decrease in VEGF mRNA synthesis.

Caption: Inhibition of hVEGF transcription via G-quadruplex stabilization.

Translational Repression

Small molecules targeting the G-quadruplex within the 5' UTR of hVEGF mRNA can inhibit the initiation of cap-independent translation by preventing the recruitment of the 40S ribosomal subunit to the IRES.[6][7]

Caption: Inhibition of hVEGF translation via RNA G-quadruplex stabilization.

Experimental Workflow

The discovery and characterization of novel hVEGF G-quadruplex inhibitors typically follow a structured workflow.

References

- 1. Proximal promoter region of the human vascular endothelial growth factor gene has a G-quadruplex structure which can be targeted by G-quadruplex-interactive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Intramolecularly folded G-quadruplex and i-motif structures in the proximal promoter of the vascular endothelial growth factor gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stabilization of the G-quadruplex at the VEGF IRES represses cap-independent translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Small Ligand That Selectively Binds to the G-quadruplex at the Human Vascular Endothelial Growth Factor Internal Ribosomal Entry Site and Represses the Translation [frontiersin.org]

- 8. Stabilization of VEGF G-quadruplex and inhibition of angiogenesis by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stabilization of VEGF G-quadruplex and inhibition of angiogenesis by quindoline derivatives [ouci.dntb.gov.ua]

- 10. A Small Ligand That Selectively Binds to the G-quadruplex at the Human Vascular Endothelial Growth Factor Internal Ribosomal Entry Site and Represses the Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence of the formation of G-quadruplex structures in the promoter region of the human vascular endothelial growth factor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Small Molecule Inhibitors in Modulating Cap-Independent Translation of human Vascular Endothelial Growth Factor (hVEGF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Vascular Endothelial Growth Factor (hVEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its overexpression is a hallmark of many solid tumors, facilitating their growth and metastasis. While conventional cancer therapies often target VEGF signaling at the protein or receptor level, a novel and promising strategy is to inhibit its synthesis at the translational level. A significant portion of hVEGF production, particularly under hypoxic conditions prevalent in tumors, occurs through a cap-independent translation mechanism mediated by an Internal Ribosome Entry Site (IRES) in the 5' untranslated region (5'-UTR) of its mRNA. This technical guide provides a comprehensive overview of the role of small molecule inhibitors, exemplified by compounds that interact with the G-quadruplex structure within the hVEGF IRES, in downregulating cap-independent translation of hVEGF. This document details the underlying molecular mechanisms, presents quantitative data on inhibitor activity, outlines key experimental protocols for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.